2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and an acetamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins, thereby disrupting the signal transduction pathways .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and differentiation. By inhibiting tyrosine kinases, the compound can disrupt these pathways, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, due to the disruption of tyrosine kinase-mediated signal transduction pathways . This can lead to the death of rapidly dividing cells, such as cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide and these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to alterations in cellular signaling and function.
Cellular Effects
N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of tyrosine kinases by N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of tyrosine kinases, preventing their activity and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, and metabolism . Additionally, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors . Long-term studies have shown that prolonged exposure to N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can lead to sustained inhibition of tyrosine kinases and persistent alterations in cellular function . These effects may include changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tyrosine kinase activity and reduce tumor growth in cancer models . At higher doses, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and accumulate in certain cellular compartments . The distribution of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide within tissues can influence its localization and overall biological activity .
Subcellular Localization
The subcellular localization of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function . The activity and function of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide may be influenced by its subcellular localization and interactions with other biomolecules .
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5OS/c1-12(2)10-17-14(21)11-22-15-16-5-4-13(18-15)20-8-6-19(3)7-9-20/h4-5,12H,6-11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYOWHVLXQJQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NC=CC(=N1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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